molecular formula C14H15N3O2S B2615213 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone CAS No. 1795483-75-8

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone

Cat. No.: B2615213
CAS No.: 1795483-75-8
M. Wt: 289.35
InChI Key: HARZLFMHHLNILZ-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: is a heterocyclic compound that features a unique combination of furan, thiazepane, and pyrazine moieties

Scientific Research Applications

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions for research on compounds like “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone” could involve further exploration of their synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and pyrazine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Comparison with Similar Compounds

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: can be compared with other heterocyclic compounds that contain furan, thiazepane, or pyrazine rings. Similar compounds include:

    (Furan-2-yl)methanone derivatives: Known for their reactivity and biological activities.

    Thiazepane derivatives: Studied for their potential therapeutic applications.

    Pyrazine derivatives: Widely used in pharmaceuticals and agrochemicals.

The uniqueness of This compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(11-10-15-4-5-16-11)17-6-3-13(20-9-7-17)12-2-1-8-19-12/h1-2,4-5,8,10,13H,3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARZLFMHHLNILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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